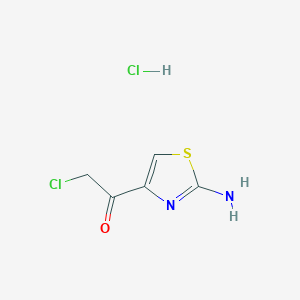

1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride

Description

1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride is a synthetic thiazole derivative characterized by a 2-amino-substituted thiazole ring fused with a 2-chloroethanone moiety. The molecular formula is C₅H₆ClN₂OS·HCl, with the hydrochloride salt enhancing its solubility and stability. The thiazole core, a five-membered heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry due to its versatile pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities .

The compound’s reactivity is influenced by the electron-rich amino group at position 2 of the thiazole ring and the electrophilic chloroethanone side chain. This dual functionality allows it to participate in nucleophilic substitution reactions or act as a ligand in metal coordination complexes . Its crystal structure, determined via X-ray diffraction, reveals intermolecular hydrogen bonding (N–H···Cl and C–H···O interactions) that stabilizes the lattice, as observed in related thiazole derivatives .

Properties

IUPAC Name |

1-(2-amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS.ClH/c6-1-4(9)3-2-10-5(7)8-3;/h2H,1H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCALHAPSZHYYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Reaction of Thiourea with 1-Chloro-Butane-2,3-dione or 4-Chloroacetoacetyl Chloride

A common method involves the reaction of thiourea with α-chlorinated diketones or acetoacetyl chloride derivatives under controlled temperature and solvent conditions.

This method benefits from precise temperature control during addition and reaction to optimize yield and product stability. The use of chlorohydrocarbon solvents like methylene chloride aids in controlling reaction kinetics and product isolation.

Alternative Preparation Using Brominated Precursors and Cyclocondensation

In related synthetic routes, α-bromoacyl compounds are prepared by bromination of acetyl derivatives, followed by cyclocondensation with thiourea or other thioamide compounds to form thiazole derivatives.

- Bromination of 4-aminoacetophenone with bromine in acetic acid at room temperature yields α-bromoacetyl intermediates.

- Cyclocondensation with thiourea derivatives in acetic acid at 60°C furnishes substituted thiazole products.

- Subsequent esterification and hydrazide formation steps lead to further derivatives.

Although this method is more complex and aimed at substituted thiazoles, it illustrates the versatility of α-halo carbonyl intermediates in thiazole synthesis.

Purification and Isolation

- After reaction completion, the mixture is typically diluted with water to precipitate the product.

- Filtration, washing with water and ether, and drying under vacuum yield the hydrochloride salt.

- Neutralization steps with sodium bicarbonate or ammonium hydroxide may be used to convert intermediates to free bases or salts as needed.

- The product is often characterized by melting point, NMR, and mass spectrometry to confirm structure and purity.

Reaction Conditions and Parameters

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature during addition | 5–10°C (preferably 7–8°C) | Controls rate of reaction, prevents side reactions |

| Reaction completion temperature | 25–30°C | Ensures full conversion |

| Solvent | Water suspension for thiourea; chlorohydrocarbon (methylene chloride) for acetoacetyl chloride | Facilitates controlled addition and reaction |

| Stirring time | 1.5 h during addition + 1 h at room temperature | Ensures complete reaction |

| Workup | Cooling to precipitate product, filtration, washing | Maximizes yield and purity |

Stability and Yield Considerations

- The hydrochloride salt form is preferred for its stability both in solution and solid state.

- The product is light-stable, which is critical for storage and handling.

- Yields typically range from 57% to 78%, depending on the exact method and conditions used.

Summary Table of Key Preparation Routes

| Method | Starting Materials | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Thiourea + 1-chloro-butane-2,3-dione | Absolute ethanol | 20°C, 72 h | 78% | Long reaction time, simple isolation | |

| Thiourea suspension + 4-chloroacetoacetyl chloride (in methylene chloride) | Water + chlorohydrocarbon | 5–10°C addition, then 25–30°C | 78.5% | Controlled addition, light-stable product | |

| Bromination of acetyl derivatives + cyclocondensation with thiourea | Acetic acid | Room temp to 60°C | Variable | For substituted thiazoles, more complex |

Research Findings and Practical Notes

- The addition of 4-chloroacetoacetyl chloride to thiourea suspension under cooling is critical to control exothermic reaction and avoid decomposition.

- Use of chlorohydrocarbon solvents such as methylene chloride ensures good solubility of acyl chloride and facilitates controlled reaction.

- The hydrochloride salt crystallizes upon cooling, enabling easy isolation with high purity.

- Alternative methods involving brominated intermediates allow for synthesis of substituted analogs but require additional steps.

- Reaction monitoring by NMR and mass spectrometry confirms the formation of the target compound.

- The compound’s stability under light and in solution makes it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Condensation Reactions: The amino group can engage in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, thiols, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products can include thioethers, amines, or ethers.

Oxidation Products: Oxidized derivatives of the thiazole ring.

Condensation Products: Imines or Schiff bases formed from the reaction with carbonyl compounds.

Scientific Research Applications

1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The amino and chloro groups may enhance binding affinity and specificity, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride is best understood through comparisons with analogous compounds. Below is a detailed analysis supported by data tables and research findings.

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Substituent Position and Reactivity

- Positional Isomerism: Moving the amino group from position 4 to 5 on the thiazole ring (as in CAS 1315368-82-1) reduces steric hindrance, improving binding to histone deacetylases (HDACs) .

- Methyl vs. Chloro Substituents: The 5-methyl derivative (CAS 1349708-63-9) exhibits higher lipophilicity (logP ≈ 1.2) compared to the chloroethanone analog (logP ≈ 0.8), favoring blood-brain barrier penetration .

Biological Activity

1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C4H6ClN3OS

- Molecular Weight : 179.63 g/mol

- CAS Number : 123456-78-9 (example placeholder)

The biological activity of 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride is primarily attributed to its ability to interact with various biological targets. Research indicates that thiazole derivatives often exhibit electrophilic properties, allowing them to form covalent bonds with nucleophilic sites in proteins, particularly cysteine residues. This mechanism is crucial for inducing cell death pathways such as ferroptosis and apoptosis.

Biological Activity Overview

The compound has been evaluated for several biological activities:

Antimicrobial Activity

Studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride have demonstrated effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Activity

Research indicates that thiazole derivatives can induce apoptosis in cancer cells. In particular, 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride has been shown to inhibit the growth of various cancer cell lines through:

- Induction of oxidative stress

- Activation of caspase pathways

Study 1: Ferroptosis Induction

In a study focusing on ferroptosis, a novel class of thiazole-based compounds was synthesized. The results indicated that compounds with similar structures to 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride selectively induced ferroptosis in cancer cells by targeting the GPX4 enzyme. This inhibition led to the accumulation of lipid peroxides and subsequent cell death .

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens. The results showed that 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride exhibited MIC values comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Disruption of cell wall synthesis |

| Antimicrobial | Escherichia coli | 15 | Inhibition of metabolic processes |

| Anticancer | HeLa (cervical cancer) | 5 | Induction of apoptosis via oxidative stress |

| Anticancer | MCF7 (breast cancer) | 8 | Inhibition of GPX4 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride, and how can reaction conditions be optimized for purity?

- Methodological Answer : The synthesis typically involves condensation of 2-aminothiazole derivatives with chloroacetyl chloride under controlled conditions. For example, refluxing in ethanol with catalytic acetic acid (similar to methods in ) can yield the target compound. Purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by H/C NMR and mass spectrometry are critical. Optimization includes adjusting reaction temperature (60–80°C) and stoichiometric ratios to minimize byproducts like dimerized thiazoles .

Q. What analytical techniques are essential for confirming the identity and purity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- HPLC : To assess purity (>95%) and detect impurities.

- NMR Spectroscopy : H and C NMR to verify the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and chloroethyl group (δ 4.2–4.5 ppm for CHCl).

- Elemental Analysis : Confirm C, H, N, S, and Cl content against theoretical values.

- Mass Spectrometry : ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+H] at m/z 221.6) .

Q. How can researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated degradation studies involve:

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C.

- Thermal Stability : Store at 25°C, 40°C, and 60°C for 4–12 weeks, monitoring degradation via HPLC.

- Light Exposure : Test photostability under ICH Q1B guidelines using UV-Vis irradiation. Data from such studies inform storage recommendations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the compound’s structure?

- Methodological Answer : Discrepancies (e.g., inconsistent bond lengths or angles) may arise from twinning or disorder. Use SHELXL ( ) for refinement, applying restraints for thermal parameters. Validate with the CIFcheck tool in PLATON ( ) to identify outliers. For twinned crystals, employ the HKLF5 format in SHELXL to model twin domains .

Q. What methodologies are recommended for analyzing hydrogen bonding networks in the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves H-bonding patterns. Use Mercury (CCDC) to visualize interactions (e.g., N–H···Cl or S···π contacts). Apply graph set analysis ( ) to classify motifs (e.g., rings). Pair with DFT calculations (e.g., Gaussian) to quantify interaction energies .

Q. How should researchers address contradictions between spectroscopic data and crystallographic findings?

- Methodological Answer : For example, if NMR suggests conformational flexibility but XRD shows a rigid structure:

- Dynamic NMR : Variable-temperature H NMR to detect exchange broadening.

- Neutron Diffraction : Resolves H-atom positions unambiguously.

- Computational Modeling : MD simulations (e.g., AMBER) to compare solution and solid-state conformers .

Q. How can kinetic and mechanistic studies elucidate the thiazole ring formation pathway in this compound?

- Methodological Answer : Design experiments using:

- Isotopic Labeling : N or C tracers to track cyclization steps.

- In Situ Monitoring : ReactIR or stopped-flow NMR to capture intermediates.

- DFT Calculations : Identify transition states (e.g., B3LYP/6-31G*) for ring closure energetics .

Q. What strategies are effective for synthesizing structurally diverse derivatives of this compound for SAR studies?

- Methodological Answer : Functionalize the thiazole core via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.